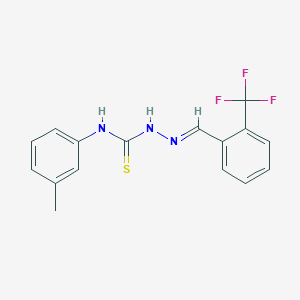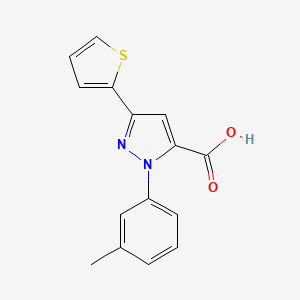
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including Shorbic Acid , 3-Methoxyphloretic Acid , and Dihydroconiferylic Acid .
- The compound features a pyrazole ring and an aldehyde functional group.
- Its molecular weight is approximately 196.2 g/mol, and it appears as white crystalline or powder-like material.
- It has applications in various fields due to its stability and biological activity.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the chemical formula CHNO.
Preparation Methods
- One common synthetic route involves starting with benzyl alcohol and proceeding through several steps:
Bromination: Benzyl alcohol reacts with bromoacetone to introduce the acetone group.
Tosylation: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate.
Ketone Reduction: The tosylate undergoes a reductive reaction with ethylene glycol to yield the corresponding ethylene glycol ester.
Amide Formation: The ethylene glycol ester reacts with an amino acid under basic conditions, leading to the target compound, 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
- This compound’s amino acid-like properties make it useful for peptide synthesis.
Chemical Reactions Analysis
- Common reagents include acids, bases, and alcohol derivatives.
- Major products depend on the specific reaction conditions.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: can participate in various organic reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antioxidant properties and as a precursor to other metabolites.
Medicine: Relevant due to its potential health benefits.
Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets.
- Further research is needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazole derivatives.
- Highlight its uniqueness based on structural features, reactivity, and applications.
Properties
CAS No. |
618098-46-7 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
NWPXEYXFTLQUEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)




![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)
![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
